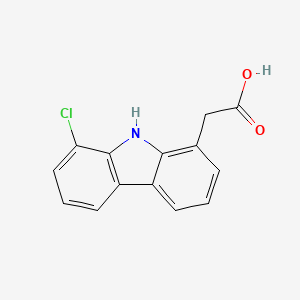

2-(8-Chloro-9H-carbazol-1-YL)acetic acid

Description

Contextualization of Carbazole (B46965) Derivatives within Chemical and Biological Sciences

Carbazole is an aromatic heterocyclic organic compound with a tricyclic structure, featuring two benzene (B151609) rings fused to a five-membered, nitrogen-containing ring. nih.gov This core structure, a unique template for diverse biological functions, is found in numerous natural products and synthetic molecules. echemcom.comijpsjournal.com Carbazole and its derivatives are a significant class of nitrogen-containing heterocycles that have garnered substantial interest from researchers for decades. nih.govsamipubco.com

The scientific importance of carbazole derivatives stems from their wide spectrum of biological activities. nih.gov Naturally occurring carbazole alkaloids, often isolated from plants of the Rutaceae family, have demonstrated potent pharmacological properties. nih.govwisdomlib.org Research has extensively documented that both natural and synthetic carbazoles exhibit activities including antimicrobial, antitumor, anti-inflammatory, antioxidant, neuroprotective, and antiepileptic effects. nih.govechemcom.comsamipubco.com For example, carbazomycins A and B are antibiotics with a carbazole framework that show antifungal and antibacterial properties. samipubco.com Furthermore, some carbazole-based drugs have received FDA approval, such as Carvedilol for treating congestive heart failure and the anticancer agent ellipticine, highlighting their therapeutic relevance. ijpsjournal.comnih.gov

Beyond medicinal chemistry, the carbazole moiety's desirable electronic, charge-transport, and fluorescent properties make it a valuable component in materials science. nih.govarabjchem.org Its large π-conjugated system is easily functionalized, allowing for the synthesis of novel materials. arabjchem.org Consequently, carbazole derivatives are widely studied and used in the development of electroluminescent materials, organic light-emitting diodes (OLEDs), dyes, and polymers. nih.govnih.govnih.gov The versatility of the carbazole nucleus as a pharmacophore and a building block for advanced materials establishes it as a vibrant and enduring platform in chemical and biological research. ijpsjournal.comsamipubco.com

Justification for the Scientific Investigation of 2-(8-Chloro-9H-carbazol-1-YL)acetic acid

The scientific focus on this compound is justified by its specific chemical structure and demonstrated potential in distinct application areas. As a member of the carbazole family, it inherently carries the potential for biological activity associated with this class of compounds. The introduction of a chloro- substituent and an acetic acid side chain onto the carbazole scaffold creates a unique molecule with specific properties that warrant detailed investigation.

Research has identified this compound as a quinoid compound with notable functionalities. biosynth.com It has been shown to possess strong antibacterial activity, a common and sought-after trait among carbazole derivatives. samipubco.combiosynth.com This activity is attributed to its ability to absorb UV radiation and convert it into energy. biosynth.com

Furthermore, the compound has demonstrated efficacy as a photocatalyst for the treatment of wastewater. biosynth.com This suggests a role in environmental remediation technologies, an area of significant global importance. The compound is also considered a promising candidate for the synthesis of carbon nanotubes, pointing to its utility in materials science and nanotechnology. biosynth.com The high degree of purity and ease of preparation are additional factors that make it an attractive subject for scientific and potentially industrial exploration. biosynth.com Therefore, the investigation of this compound is driven by its potential applications in medicine, environmental science, and advanced materials.

Defining Research Objectives and Scope for this compound

Based on its identified properties, the research objectives and scope for this compound are multifaceted. The primary goals are to systematically characterize its properties and to fully explore its potential applications.

Key Research Objectives:

Synthesis and Characterization: To develop and optimize synthetic routes for the compound, ensuring efficiency and purity. biosynth.comresearchgate.net A complete spectroscopic characterization (including NMR, IR, and Mass Spectrometry) is essential to confirm its structure and purity. researchgate.net

Evaluation of Biological Activity: To conduct comprehensive in vitro studies to quantify its antibacterial activity against a range of bacterial strains. nih.govbiosynth.com This includes determining its mechanism of action and its spectrum of efficacy.

Investigation of Photocatalytic Properties: To systematically study its effectiveness as a photocatalyst. biosynth.com This involves assessing its efficiency in degrading various organic pollutants found in wastewater under different conditions (e.g., pH, catalyst concentration, light intensity).

Exploration in Materials Science: To investigate its role as a precursor or building block for nanomaterials, particularly in the synthesis of carbon nanotubes. biosynth.com This includes studying the conditions required for synthesis and characterizing the resulting nanomaterials.

The scope of research is confined to laboratory and preclinical investigations. It encompasses the synthesis, chemical and physical characterization, and evaluation of the compound's functional properties in controlled settings. The research aims to build a comprehensive scientific foundation that could inform future development in its identified areas of application.

Compound Data

The following tables provide chemical identification data for the primary compound of interest and other carbazole derivatives mentioned in this article.

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| CAS Number | 131023-44-4 biosynth.comsigmaaldrich.combldpharm.comepa.gov |

| Molecular Formula | C₁₄H₁₀ClNO₂ biosynth.com |

| Molecular Weight | 259.69 g/mol biosynth.com |

| IUPAC Name | This compound sigmaaldrich.com |

| SMILES | C1=CC(=C2C(=C1)C3=C(N2)C(=CC=C3)Cl)CC(=O)O biosynth.com |

| InChI Key | NUTYGMIYEFIHFA-UHFFFAOYSA-N sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(8-chloro-9H-carbazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO2/c15-11-6-2-5-10-9-4-1-3-8(7-12(17)18)13(9)16-14(10)11/h1-6,16H,7H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUTYGMIYEFIHFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)C3=C(N2)C(=CC=C3)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60767940 | |

| Record name | (8-Chloro-9H-carbazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60767940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131023-44-4 | |

| Record name | 8-Chloro-9H-carbazole-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131023-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (8-Chloro-9H-carbazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60767940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(8-chloro-9H-carbazol-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 8 Chloro 9h Carbazol 1 Yl Acetic Acid

Strategies for the Construction of the 9H-Carbazole Scaffold

The formation of the tricyclic 9H-carbazole core is the foundational step in the synthesis of the target molecule. Both classical name reactions and modern catalytic methods are employed for this purpose.

Several classical methods have long been established for the synthesis of the carbazole (B46965) nucleus. These reactions, while foundational, sometimes have limitations regarding substrate scope and reaction conditions.

Borsche-Drechsel Cyclization: This method involves the acid-catalyzed cyclization of cyclohexanone arylhydrazones to form tetrahydrocarbazoles, which are subsequently oxidized to yield the aromatic carbazole core chim.it. The initial step is the condensation of a phenylhydrazine with cyclohexanone chim.it. The reaction proceeds in a manner analogous to the Fischer indole synthesis chim.it.

Graebe-Ullmann Reaction: In this synthesis, 1-aryl-1,2,3-benzotriazoles, typically prepared from the diazotization of o-aminodiphenylamines, undergo thermolysis or photolysis to extrude nitrogen gas researchgate.net. The resulting reactive intermediate, a diradical or carbenoid species, cyclizes to form the carbazole skeleton in what is often a high-yield reaction researchgate.netresearchgate.net.

Bucherer Carbazole Synthesis: This reaction constructs the carbazole ring system from the reaction of a naphthol with an aryl hydrazine in the presence of sodium bisulfite organic-chemistry.orgresearchgate.net. The Bucherer reaction itself is a reversible conversion of a naphthol to a naphthylamine, and this principle is extended to form the carbazole structure organic-chemistry.orgacs.org.

Table 1: Comparison of Established Carbazole Synthesis Pathways

| Reaction Name | Key Reactants | Key Reagents/Conditions | Primary Intermediate |

|---|---|---|---|

| Borsche-Drechsel Cyclization | Aryl hydrazine, Cyclohexanone | Acid catalyst, Oxidation step | Tetrahydrocarbazole |

| Graebe-Ullmann Reaction | o-Aminodiphenylamine | Nitrous acid, Heat/Light | 1-Aryl-1,2,3-benzotriazole |

| Bucherer Carbazole Synthesis | Naphthol, Aryl hydrazine | Sodium bisulfite (NaHSO3) | Naphthylamine derivative |

Modern synthetic chemistry has introduced a variety of catalytic methods that offer milder reaction conditions, improved efficiency, and greater functional group tolerance for constructing the carbazole scaffold.

Transition Metal Coupling Reactions: Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for carbazole synthesis. These methods often involve the intramolecular cyclization of appropriately substituted biaryls researchgate.net. For instance, a palladium-catalyzed tandem sequence of an intermolecular amination (like the Buchwald-Hartwig reaction) followed by an intramolecular direct arylation can form the carbazole ring from simple anilines and 1,2-dihaloarenes organic-chemistry.org. Another approach involves the palladium-catalyzed cyclization of N- or O-arylated o-iodoanilines or o-iodophenols organic-chemistry.org. The Ullmann condensation, a copper-catalyzed reaction, can also be employed for the crucial C-N bond formation step, though it often requires high temperatures wikipedia.org.

C-H Activation: Direct C-H activation has emerged as a highly atom-economical strategy for synthesizing carbazoles. This approach involves the transition-metal-catalyzed formation of a C-C or C-N bond via the activation of a C-H bond, typically on an aromatic ring chim.it. Palladium-catalyzed intramolecular oxidative C-H/C-H coupling of diarylamines provides a direct route to the carbazole core, often using an oxidant like molecular oxygen acs.org. This avoids the need for pre-functionalized starting materials, such as halides or organometallics chim.it.

Annulation Reactions: Annulation strategies involve the construction of the carbazole's fused ring system in a cascade or one-pot process. A metal-free approach involves the [2+2+2] annulation of indoles, ketones, and nitroolefins, promoted by ammonium (B1175870) iodide, to assemble highly substituted carbazoles organic-chemistry.org. Transition metal-catalyzed annulation reactions are also prevalent, providing access to the carbazole skeleton under mild conditions researchgate.net.

Regioselective Introduction of the 8-Chloro and 1-Acetic Acid Moieties

The synthesis of 2-(8-Chloro-9H-carbazol-1-YL)acetic acid requires precise methods for introducing the chlorine atom at the C-8 position and the acetic acid group at the C-1 position. The inherent reactivity of the carbazole nucleus, where electrophilic substitution favors the C-3 and C-6 positions, makes these transformations challenging without specific regiocontrol strategies nih.gov.

Achieving selective chlorination at the C-8 position of the carbazole ring is non-trivial. Standard electrophilic chlorination methods are unlikely to provide the desired regioselectivity, as studies on aqueous chlorination of carbazole show that the C-3 and C-6 positions are the most favored sites for electrophilic attack, although C-1 and C-8 chlorinated products are also formed nih.govnih.gov.

The most effective strategy for directing functionalization to the C-1 and C-8 positions is the use of a directing group attached to the carbazole nitrogen (N-9). This approach utilizes transition-metal-catalyzed C-H activation, where the directing group coordinates to the metal center and positions it to selectively activate the adjacent C-H bonds at C-1 and C-8. While direct C-8 chlorination via this method is not extensively documented, the principle has been successfully demonstrated for other functionalizations:

Directing Groups: Pyridyl and pyrimidine moieties installed at the N-9 position have proven effective in directing palladium-, rhodium-, and ruthenium-catalyzed acylation, alkylation, and acetoxylation to the C-1 and C-8 positions chim.it.

Hypothetical Chlorination: By analogy, a similar strategy employing a directing group in conjunction with a suitable chlorinating agent (e.g., N-chlorosuccinimide) under palladium catalysis could potentially achieve the desired regioselective C-8 chlorination.

Several routes can be envisioned for the introduction of an acetic acid moiety at the C-1 position.

Cadogan Cyclization Route: A highly effective method involves building the desired functionality into the precursors before forming the carbazole ring. A synthesis of 9H-carbazole-1-carboxylic acid has been achieved via a Suzuki-Miyaura cross-coupling to form a substituted 2-nitrobiphenyl, followed by a Cadogan reductive cyclization using triphenylphosphine . The resulting methyl 9H-carbazole-1-carboxylate can be hydrolyzed to the carboxylic acid . This acid could then potentially be converted to the desired acetic acid derivative through standard homologation techniques, such as an Arndt-Eistert reaction.

Directing Group-Assisted C-H Functionalization: As with chlorination, directing groups are instrumental in targeting the C-1 position.

C-1 Acylation: Palladium-catalyzed, directing group-assisted C-1 acylation of the carbazole nucleus can install an acetyl group chim.itnih.gov. This acetyl group can then be transformed into the acetic acid moiety through methods like the Willgerodt–Kindler reaction.

C-1 Alkylation: Direct alkylation at the C-1 position with a two-carbon electrophile (e.g., an ethyl halide or equivalent) followed by oxidation of the ethyl group to a carboxylic acid represents another viable pathway. Palladium-catalyzed C-H alkylation of carbazoles has been developed using norbornene as a transient mediator, which avoids the need to pre-install and later remove a directing group nih.gov.

Table 2: Potential Routes for C-1 Acetic Acid Functionalization

| Strategy | Key Transformation | Example Reagents/Reactions | Notes |

|---|---|---|---|

| Precursor Functionalization | Cadogan Cyclization | Suzuki coupling, then PPh3 cyclization | Builds carbazole-1-carboxylate, requires subsequent homologation. |

| Directed C-H Acylation | C-1 Acetylation | Pd catalyst, N-pyridyl directing group, acyl source | Requires subsequent conversion of acetyl group to acetic acid. chim.it |

| Directed C-H Alkylation | C-1 Ethylation | Pd catalyst, transient mediator (norbornene), ethyl source | Requires subsequent oxidation of ethyl group to acetic acid. nih.gov |

Optimization of Reaction Parameters for the Synthesis of this compound

Catalyst System: In transition metal-catalyzed reactions, the choice of metal (e.g., palladium, copper, rhodium), its oxidation state, and the coordinating ligand are critical. For example, in palladium-catalyzed C-H amination, the use of strained cyclic diacyl peroxides as oxidants can be crucial for controlling the reactivity of high-valent palladium intermediates rsc.org. Catalyst loading is another parameter that requires optimization to balance reaction efficiency with cost researchgate.net.

Solvent Effects: The polarity of the solvent can dramatically influence reaction outcomes. In Ullmann-type reactions, polar aprotic solvents like DMF, NMP, or nitrobenzene are often required to facilitate the reaction at high temperatures wikipedia.orgthermofisher.com. In contrast, some Ullmann couplings have been optimized to work in non-polar solvents like toluene or xylene arkat-usa.org. The choice of solvent can affect solubility, reaction rate, and even product selectivity.

Temperature and Time: Reaction temperature is a critical parameter. Classical methods like the Graebe-Ullmann synthesis often require very high temperatures to induce the extrusion of nitrogen researchgate.net. Modern catalytic methods generally proceed under milder conditions, but temperature must still be optimized. For instance, increasing the temperature in some Ullmann couplings can improve yields, while in Graebe-Ullmann reactions, excessive temperature can lead to tar formation researchgate.netarkat-usa.org. Reaction time must be monitored to ensure complete conversion without promoting side reactions or product decomposition.

Table 3: Key Parameters for Optimization in Carbazole Synthesis

| Parameter | Influence On | Example Considerations |

|---|---|---|

| Catalyst & Ligand | Reaction rate, selectivity, yield | Pd vs. Cu; choice of phosphine ligand; catalyst loading %. researchgate.net |

| Solvent | Solubility, reaction rate, mechanism | Polar (e.g., DMF) vs. Non-polar (e.g., Toluene). researchgate.netarkat-usa.org |

| Temperature | Reaction rate, side reactions | High temperatures for classical reactions vs. milder conditions for catalytic methods. researchgate.netwikipedia.org |

| Base | Deprotonation, catalyst regeneration | Strength (e.g., K₂CO₃ vs. DBU) and stoichiometry. researchgate.netarkat-usa.org |

Derivatization Strategies for this compound and its Analogues

The strategic derivatization of this compound and its analogues is a key approach in medicinal chemistry and materials science to modulate their biological activity, physicochemical properties, and photophysical characteristics. These modifications can be broadly categorized into transformations of the acetic acid side chain and functionalization of the carbazole core.

The carboxylic acid group of this compound is a versatile handle for a variety of chemical transformations, most notably esterification and amidation.

Esterification: The conversion of the carboxylic acid to an ester can be readily achieved through several standard methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, is a common approach. libretexts.org The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product. masterorganicchemistry.com The choice of alcohol can be varied to introduce a wide range of alkyl or aryl groups, thereby influencing the lipophilicity and steric bulk of the resulting ester.

Table 1: Examples of Esterification Reactions for Carboxylic Acids

| Carboxylic Acid | Alcohol | Catalyst | Product |

|---|---|---|---|

| This compound | Methanol | H₂SO₄ | Methyl 2-(8-chloro-9H-carbazol-1-yl)acetate |

| This compound | Ethanol | HCl | Ethyl 2-(8-chloro-9H-carbazol-1-yl)acetate |

This table presents hypothetical examples based on general esterification principles.

Amidation: The synthesis of amides from this compound involves its reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, which can be accomplished using coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine or N,N-diisopropylethylamine (DIPEA). Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired amine. libretexts.org This approach allows for the introduction of a diverse array of substituents, significantly expanding the chemical diversity of the resulting amide library. For instance, the synthesis of carbazole acetamide derivatives has been reported, highlighting the feasibility of this modification. researchgate.net

The carbazole ring of this compound is amenable to various functionalization reactions, allowing for the introduction of additional substituents that can profoundly impact the molecule's properties. Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of carbazole skeletons. chim.it

Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, can introduce functional groups at specific positions on the carbazole ring, guided by the directing effects of the existing substituents. The chloro and acetic acid groups will influence the regioselectivity of these reactions. Furthermore, the nitrogen atom of the carbazole can be alkylated or arylated to introduce further diversity. For example, the synthesis of N-substituted carbazole derivatives has been extensively reviewed, showcasing a wide range of possible modifications. nih.gov Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, can be employed to introduce aryl or alkynyl groups at positions that have been pre-functionalized with a halogen. beilstein-journals.org

Table 2: Potential Functionalization Reactions of the Carbazole Ring

| Reaction Type | Reagents | Potential Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-(8-Chloro-nitro-9H-carbazol-1-yl)acetic acid |

| Bromination | NBS, DMF | 2-(Bromo-8-chloro-9H-carbazol-1-yl)acetic acid |

| N-Alkylation | Alkyl halide, NaH | 2-(8-Chloro-9-alkyl-9H-carbazol-1-yl)acetic acid |

This table illustrates potential functionalization pathways based on known carbazole chemistry.

The development of a library of analogues of this compound is crucial for systematic structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule and evaluating the biological or material properties of the resulting compounds, researchers can identify key structural features responsible for the desired activity.

The synthesis of such libraries often employs combinatorial chemistry principles, where a common scaffold is reacted with a diverse set of building blocks. For this compound, this would involve preparing a range of esters and amides as described in section 2.4.1, as well as a variety of carbazole ring-functionalized analogues from section 2.4.2. The biological evaluation of these compound libraries can reveal important trends. For instance, the presence of a chloro group at a specific position has been shown to influence the biological activity of other heterocyclic compounds. beilstein-journals.org Similarly, the nature of the substituent on the amide nitrogen can significantly impact the biological profile of carbazole derivatives. The synthesis of novel carbazole hydrazine-carbothioamide scaffolds has been reported as a strategy to generate compounds with potent antioxidant, anticancer, and antimicrobial activities. nih.gov These studies underscore the importance of generating diverse chemical libraries to explore the full potential of the carbazole scaffold.

Advanced Spectroscopic and Structural Elucidation of 2 8 Chloro 9h Carbazol 1 Yl Acetic Acid

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atoms. For 2-(8-Chloro-9H-carbazol-1-YL)acetic acid, certificates of analysis and research literature confirm that its structure is verified by NMR. cleanchemlab.comlgcstandards.com

Application of 1D and 2D NMR Techniques for Connectivity and Stereochemical Assignment

One-dimensional (1D) NMR techniques, including ¹H and ¹³C NMR, are fundamental for determining the carbon-hydrogen framework of this compound. Although the specific chemical shifts (δ) and coupling constants (J) are not available in the reviewed literature, the expected spectra would feature distinct signals for the aromatic protons on the carbazole (B46965) ring system, a singlet for the methylene (B1212753) (-CH₂) protons of the acetic acid group, and a broad singlet for the carboxylic acid proton. The ¹³C NMR would similarly show characteristic signals for the aromatic carbons, the methylene carbon, and the carbonyl carbon of the acid.

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish the connectivity between protons and carbons, confirming the substitution pattern on the carbazole ring. These techniques are crucial for definitively assigning the positions of the chloro and acetic acid substituents.

Investigation of Dynamic Processes via Variable Temperature NMR (if applicable)

There is no information available in the searched literature regarding the use of variable temperature NMR studies for this compound. Such studies would be relevant if there were evidence of dynamic processes, such as restricted rotation or conformational exchange, which is not indicated for this molecule under standard conditions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. The molecular formula of this compound is C₁₄H₁₀ClNO₂, corresponding to a molecular weight of approximately 259.69 g/mol . nih.gov

Several studies on the degradation of Diclofenac have identified this compound using liquid chromatography coupled with mass spectrometry (LC-MS), including tandem mass spectrometry (MS/MS) and high-resolution techniques like Quadrupole Time-of-Flight (QToF) and Fourier Transform Ion Cyclotron Resonance (FT-ICR-MS). publish.csiro.aunih.govunirioja.esresearchgate.net These methods allow for the precise determination of the mass of the parent ion and its fragmentation pattern. In negative electrospray ionization (ESI-), the deprotonated molecule [M-H]⁻ at m/z 258.0318 is typically observed. unirioja.es Fragmentation analysis (MS²) would likely show a characteristic loss of the carboxyl group (-COOH), resulting in a fragment ion at m/z 214.04. unirioja.es

Vibrational (Infrared, Raman) and Electronic (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Characterization

Vibrational and electronic spectroscopy provide valuable information about the functional groups and the π-electron system of the molecule.

Infrared (IR) and Raman Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. These would include a broad O-H stretch from the carboxylic acid group (typically around 2500-3300 cm⁻¹), a sharp C=O (carbonyl) stretch (around 1700 cm⁻¹), C-N stretching, C-Cl stretching, and various C-H and C=C stretching and bending vibrations from the aromatic carbazole core. While a study mentions that the IR spectrum of a related compound was recorded, the specific data for the title compound is not provided. theses.fr

UV-Vis Spectroscopy: The electronic absorption spectrum of carbazole derivatives is characterized by multiple absorption bands in the UV region, corresponding to π-π* transitions. Studies on the photolysis of Diclofenac have reported the UV spectrum of this compound. researchgate.netscielo.brscielo.brresearchgate.net One study notes that this product has an absorption peak at 236 nm. theses.fr The UV spectrum is often used to monitor the formation of this compound during the degradation of Diclofenac.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure and Conformational Analysis

Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. There are no published single-crystal X-ray diffraction studies specifically for this compound found in the search results. However, a detailed crystal structure for the parent compound, 2-(Carbazol-9-yl)acetic acid, is available and shows a nearly planar tricyclic aromatic ring system. nih.gov

Coupled Analytical Techniques for Purity and Detailed Compositional Analysis (e.g., LC-MS, GC-MS)

The purity and detailed compositional analysis of this compound are critical for its application in research and development. Coupled analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for this purpose, providing both separation of the target compound from impurities and its structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is a powerful technique for the analysis of non-volatile and thermally labile compounds like this compound. Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) is particularly effective for the determination of carbazole derivatives. nih.govresearchgate.net The method allows for the separation of the main compound from structurally similar impurities, which may include starting materials, byproducts from the synthesis, or degradation products.

For the analysis of carboxylic acids, which can be challenging to retain on standard reversed-phase columns, derivatization is sometimes employed to enhance chromatographic retention and mass spectrometric response. nih.gov However, direct analysis is often feasible with modern LC columns and mobile phase modifiers.

A typical LC-MS analysis of this compound would involve a reversed-phase column with a gradient elution using a mixture of an aqueous solvent (often with a formic acid or ammonium (B1175870) acetate (B1210297) additive to improve peak shape and ionization) and an organic solvent like acetonitrile (B52724) or methanol. Detection by mass spectrometry would confirm the identity of the eluting peaks.

Illustrative LC-MS Data for this compound:

| Parameter | Value/Description |

| Chromatographic System | UHPLC |

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |

| Expected [M+H]⁺ Ion (m/z) | 260.0422 |

| Expected [M-H]⁻ Ion (m/z) | 258.0273 |

| Expected [M+Na]⁺ Ion (m/z) | 282.0241 |

This data is illustrative and based on the analysis of similar carbazole derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive technique suitable for volatile and thermally stable compounds. For a carboxylic acid like this compound, derivatization to a more volatile ester (e.g., a methyl or silyl (B83357) ester) is typically required prior to GC-MS analysis to prevent thermal degradation and improve chromatographic performance. The use of a halogen-specific detector (XSD) can offer high selectivity for halogenated compounds. nih.gov

Analysis of halogenated carbazoles has been successfully performed using GC coupled with tandem mass spectrometry (GC-MS/MS) in electron impact (EI) mode, which provides high selectivity and low detection limits. nih.gov The mass spectrum of the parent carbazole shows a prominent molecular ion peak, and its fragmentation pattern is well-characterized. researchgate.net

Upon electron impact ionization, this compound (as its methyl ester derivative for GC-MS) would be expected to produce a molecular ion peak and several characteristic fragment ions. The fragmentation would likely involve the loss of the methoxycarbonylmethyl group, cleavage of the acetic acid side chain, and fragmentation of the carbazole ring system.

Hypothetical GC-MS Fragmentation Data for Methyl 2-(8-Chloro-9H-carbazol-1-YL)acetate:

| m/z | Proposed Fragment Identity |

| 273/275 | [M]⁺ (Molecular ion) |

| 214/216 | [M - COOCH₃]⁺ |

| 200/202 | [M - CH₂COOCH₃]⁺ |

| 166 | [M - Cl - COOCH₃]⁺ |

This data is hypothetical and based on established fragmentation patterns of carbazole and related compounds. libretexts.org

The combination of these powerful analytical techniques provides a comprehensive profile of this compound, ensuring its identity and purity for scientific applications.

Computational and Theoretical Investigations of 2 8 Chloro 9h Carbazol 1 Yl Acetic Acid

Quantum Mechanical Calculations for Electronic Structure and Molecular Conformation

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 2-(8-chloro-9H-carbazol-1-YL)acetic acid at the atomic level.

In a study on various carbazole (B46965) derivatives, DFT calculations were used to optimize the ground-state geometry and calculate the HOMO energy and dipole moment. researchgate.net For chloro-substituted carbazole dyes, quantum-chemical calculations have been shown to complement experimental findings on their electrochemical and optical properties. nih.govnih.govnih.govnih.gov The introduction of a chlorine atom, an electron-withdrawing group, is expected to influence the electronic properties of the carbazole ring system in this compound, which can be precisely modeled using DFT.

Interactive Table: Expected Influence of Substituents on Carbazole Electronic Properties based on DFT Studies

| Substituent | Expected Effect on HOMO Energy | Expected Effect on LUMO Energy | Rationale |

|---|---|---|---|

| Electron-donating group | Increase | Relatively small change | Destabilizes the HOMO |

| Electron-withdrawing group (e.g., -Cl) | Decrease | Decrease | Stabilizes both HOMO and LUMO |

Ab initio methods, which are based on first principles without the use of empirical parameters, provide a high level of theoretical accuracy. While computationally more intensive than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction) can be employed for more precise calculations of electronic structure and energy. For complex molecules like carbazole derivatives, these methods can be used to validate the results obtained from DFT and to investigate excited states and reaction mechanisms with greater accuracy.

Analysis of Conformational Landscapes and Tautomeric Forms

The flexibility of the acetic acid side chain in this compound allows for multiple conformations. Computational methods can be used to explore the potential energy surface and identify the most stable conformers. For the related compound, 2-(9H-carbazol-9-yl)acetic acid, crystallographic data has shown that the carboxylic acid group is twisted with respect to the carbazole ring. pdx.edu Theoretical calculations can map the rotational barriers of the C-C bond in the acetic acid moiety and the orientation of the carboxylic acid group.

Furthermore, the carboxylic acid group can exist in different tautomeric forms, and the N-H proton of the carbazole ring could potentially tautomerize. Quantum chemical calculations can predict the relative energies of these tautomers, providing insight into their potential existence and relative populations in different environments.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis absorption maxima)

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds.

For carbazole derivatives, studies have demonstrated a linear correlation between calculated atomic charge densities and experimental 13C NMR chemical shifts. researchgate.net The effect of substituents on both 1H and 13C NMR spectra can be effectively modeled. researchgate.net Therefore, the NMR spectrum of this compound can be theoretically predicted, taking into account the influence of the chloro and acetic acid substituents on the chemical shifts of the carbazole ring protons and carbons. researchgate.netnih.gov

The prediction of UV-Vis absorption spectra is another important application. Theoretical simulations of the UV absorption spectra of carbazole and its analogs have been successfully performed. nih.gov For carbazole-based compounds containing an acrylic acid group, DFT calculations have been used to understand their electronic transitions, which typically show π-π* and n-π* transitions in the UV-Vis region. rsc.orgresearchgate.net The presence of the chloro substituent and the acetic acid group in this compound is expected to cause shifts in the absorption maxima compared to the parent carbazole molecule, which can be modeled using time-dependent DFT (TD-DFT) calculations. nih.gov

Interactive Table: Predicted Spectroscopic Parameters for Carbazole-1-acetic acid (a close analog)

| Spectroscopic Technique | Predicted Parameter | Value | Reference |

|---|---|---|---|

| 1H NMR (in DMSO-d6) | Chemical shift of C1-H | ~8.15 ppm (doublet) | |

| 1H NMR (in DMSO-d6) | Chemical shift of -CH2- | ~2.95 ppm (singlet) |

Molecular Dynamics Simulations and Docking Studies for Theoretical Interaction Profiling with Biological Macromolecules (e.g., proteins, DNA)

Given that many carbazole derivatives exhibit biological activity, molecular dynamics (MD) simulations and molecular docking are crucial for understanding their potential interactions with biological targets. nih.govnih.gov These methods can predict the binding affinity and mode of interaction of a ligand with a protein or DNA.

For instance, molecular docking studies on other carbazole derivatives have been performed to investigate their anticancer properties by predicting their binding to target proteins. nih.gov The process typically involves optimizing the ligand structure using DFT and then docking it into the active site of a target macromolecule. nih.gov MD simulations can then be used to study the stability of the ligand-protein complex over time. For this compound, these computational techniques could be employed to screen for potential biological targets and to understand the structural basis of its activity.

Mechanistic Insights into Potential Chemical Reactivity and Transformation Pathways

Theoretical calculations can provide valuable insights into the reactivity of this compound and the mechanisms of its potential chemical transformations. The calculated electronic properties, such as the distribution of frontier molecular orbitals and atomic charges, can indicate the most likely sites for electrophilic and nucleophilic attack.

For example, the carbazole ring is generally susceptible to electrophilic substitution, and computational studies can predict the regioselectivity of such reactions. researchgate.net The reactivity of the carboxylic acid group, such as in esterification or amidation reactions, can also be modeled. Furthermore, the potential for intramolecular cyclization or other rearrangements can be investigated by calculating the activation energies and reaction pathways for these transformations. Such studies are essential for understanding the chemical behavior of the compound and for designing synthetic routes to new derivatives.

Quantitative Structure-Property Relationship (QSPR) Modeling for Intrinsic Molecular Attributes

Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. While specific QSPR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of QSPR are widely applied to classes of related compounds, such as carbazole derivatives and other aromatic carboxylic acids. These studies provide a framework for predicting the intrinsic molecular attributes of the target compound.

The fundamental premise of QSPR is that the molecular structure, encoded in numerical descriptors, dictates the properties of a compound. These descriptors can be categorized into several classes, including constitutional, topological, geometrical, and quantum-chemical descriptors.

Detailed Research Findings:

Research on compounds structurally analogous to this compound, such as other carbazole derivatives and benzoaromatic carboxylates, has demonstrated the utility of QSPR in predicting various molecular attributes. For instance, studies on benzoaromatic carboxylates have successfully modeled their mobility using descriptors derived from quantum chemical calculations and specialized software like DRAGON, which calculates a wide array of descriptors including WHIM (Weighted Holistic Invariant Molecular) and GETAWAY (GEometry, Topology, and Atom-Weights AssemblY). These descriptors capture different aspects of the molecular structure, from its 3D geometry to the distribution of atomic properties.

In a typical QSPR study, a set of known molecules and their experimentally determined properties are used to build a model. This model is then validated to ensure its predictive power for new, untested compounds. For carbazole derivatives, QSPR models have been employed to predict properties like lipophilicity (logP), which is crucial for understanding a molecule's behavior in biological systems, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are important for assessing chemical reactivity and photophysical behavior.

The selection of appropriate descriptors is a critical step in developing a robust QSPR model. For a molecule like this compound, a combination of descriptors would be necessary to capture its complex structural features. These would likely include:

Topological descriptors: To describe the connectivity of atoms in the carbazole ring system.

Geometrical descriptors: To account for the 3D shape of the molecule.

Quantum-chemical descriptors: To represent the electronic structure, including charge distributions and orbital energies, which are influenced by the chloro and acetic acid substituents.

The following data tables illustrate the types of descriptors that would be relevant in a QSPR study of this compound and similar compounds, along with hypothetical correlations to certain intrinsic properties.

Table 1: Representative Molecular Descriptors in QSPR Analysis of Carbazole Derivatives

| Descriptor Class | Descriptor Example | Description | Potential Correlated Property |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | Boiling Point, Molar Volume |

| Topological | Wiener Index (W) | A distance-based index that reflects the branching of the molecular skeleton. | Lipophilicity (logP) |

| Geometrical | 3D-WHIM (G1u) | A descriptor based on the 3D coordinates of the atoms, weighted by their unweighted values. | Molecular Shape, Surface Area |

| Quantum-Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Ionization Potential, Reactivity |

| Quantum-Chemical | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Electron Affinity, Reactivity |

| Quantum-Chemical | Dipole Moment (µ) | A measure of the overall polarity of the molecule. | Solubility, Intermolecular Interactions |

Table 2: Illustrative QSPR Model for Predicting Lipophilicity (logP) of Substituted Carbazoles

This table presents a hypothetical QSPR model to demonstrate the relationship between molecular descriptors and a key physicochemical property.

| Compound | Experimental logP | Predicted logP | Principal Descriptor 1 (e.g., Wiener Index) | Principal Descriptor 2 (e.g., Dipole Moment) |

| Carbazole | 3.12 | 3.15 | 150.2 | 2.09 |

| 3-Chlorocarbazole | 3.85 | 3.82 | 165.8 | 1.85 |

| 1-Carbazoleacetic acid | 2.90 | 2.93 | 185.4 | 2.50 |

| This compound | N/A | Predicted Value | Calculated Value | Calculated Value |

Note: The values in this table are illustrative and intended to represent the type of data generated in a QSPR study. "N/A" indicates that the experimental value is not available.

By developing and validating such QSPR models, it becomes possible to predict the intrinsic molecular attributes of novel compounds like this compound without the need for extensive experimental measurements. This predictive capability is a cornerstone of modern computational chemistry and drug discovery.

Molecular and Cellular Investigations of Biological Activity of 2 8 Chloro 9h Carbazol 1 Yl Acetic Acid

Design and Implementation of In Vitro Biological Screening Assays

Despite the structural similarity of 2-(8-Chloro-9H-carbazol-1-YL)acetic acid to other carbazole (B46965) derivatives with known biological activities, specific data from in vitro screening assays for this particular compound are largely absent from published research.

Enzyme Activity Modulation Studies

No specific studies detailing the modulation of enzyme activity by this compound have been identified. While carbazole derivatives, in general, have been investigated as inhibitors for various enzymes, including urease, there is no direct evidence to suggest that this specific chloro-substituted derivative has been subjected to similar enzymatic assays.

Receptor Ligand Binding Assays

There is currently no publicly available data from receptor ligand binding assays for this compound. The affinity and selectivity of this compound for any specific biological receptors remain uncharacterized.

Cell-Based Assays for Specific Cellular Processes

Detailed cell-based assay results concerning the effect of this compound on cellular processes such as cell cycle progression, apoptosis induction, or autophagy are not available in the scientific literature. While some carbazole compounds have been shown to induce apoptosis in cancer cell lines, similar investigations for this compound have not been reported.

Elucidation of Molecular Mechanisms of Action at the Subcellular Level

The lack of primary screening data directly impacts the ability to elucidate the molecular mechanisms of action for this compound.

Identification of Specific Biological Targets

Without foundational data from enzyme and receptor assays, the specific biological targets of this compound, whether proteins or nucleic acids, have not been identified.

Analysis of Downstream Signaling Pathway Perturbations

Consequently, there is no information available regarding the perturbation of any downstream signaling pathways following cellular exposure to this compound.

Biophysical Characterization of Compound-Target Interactions (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

The direct, real-time measurement of binding kinetics and thermodynamics between a compound and its biological target is crucial for understanding its mechanism of action. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide invaluable data in this regard. While specific SPR or ITC studies characterizing the interaction of this compound with a particular biological target are not extensively detailed in the public literature, the application of these methods to analogous carbazole derivatives allows for an informed perspective on how such characterizations would proceed.

Surface Plasmon Resonance (SPR) analysis would be employed to measure the binding kinetics (association and dissociation rates) and affinity of the compound for a target protein immobilized on a sensor chip. For a hypothetical interaction, this would yield data on the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. This data would reveal the nature of the forces driving the interaction between this compound and its target, such as hydrogen bonding, van der Waals forces, or hydrophobic interactions.

Table 1: Illustrative Biophysical Data Obtained from SPR and ITC for a Hypothetical Target Interaction

| Parameter | Description | Illustrative Value | Information Gained |

| ka (M⁻¹s⁻¹) | Association Rate Constant | 1 x 10⁵ | Rate of compound-target complex formation |

| kd (s⁻¹) | Dissociation Rate Constant | 1 x 10⁻³ | Stability of the compound-target complex |

| KD (nM) | Equilibrium Dissociation Constant | 10 | Overall binding affinity (lower is stronger) |

| n | Stoichiometry | 1.05 | Molar ratio of compound to target in the complex |

| ΔH (kcal/mol) | Enthalpy Change | -8.5 | Indicates binding is enthalpically driven (favorable hydrogen bonds/van der Waals forces) |

| ΔS (cal/mol·deg) | Entropy Change | 2.0 | Indicates a small, favorable entropic contribution (e.g., desolvation effects) |

Note: The values in this table are hypothetical and serve to illustrate the type of data generated by these techniques.

Cellular Permeability and Subcellular Distribution Studies (In Vitro)

The ability of a compound to cross cellular membranes and reach its intracellular target is a prerequisite for the biological activity of many drugs. In vitro assays are essential for determining the cellular permeability and subcellular localization of this compound.

Once inside the cell, the compound's distribution to various organelles (e.g., nucleus, mitochondria, endoplasmic reticulum) would be investigated using techniques like fluorescence microscopy, assuming the compound has intrinsic fluorescent properties, or by cell fractionation followed by quantitative analysis (e.g., LC-MS/MS). The presence of the acidic moiety and the chloro-substituent would influence this distribution by affecting properties like solubility and potential for specific organelle interactions.

Comprehensive Structure-Activity Relationship (SAR) Analysis

The carbazole ring system is a well-established "privileged scaffold" in medicinal chemistry, known for conferring a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties echemcom.comnih.govijrpc.comnih.govmdpi.com. The tricyclic, planar, and aromatic nature of the 9H-carbazole core is a key feature. nih.govresearchgate.net This planarity allows carbazole-containing molecules to intercalate with DNA or fit into the flat binding domains of various enzymes. nih.govnih.gov The nitrogen-containing heterocyclic system possesses desirable electronic and charge-transport properties that are integral to its function as a pharmacophore. ijrpc.com

The introduction of a halogen atom, such as the chloro group at the 8-position, significantly modulates a molecule's physicochemical and biological properties. Research on various carbazole derivatives has shown that the number and position of chlorine substituents can influence their electrochemical, optical, and biological activities. nih.govnih.gov

The 8-chloro substituent impacts the molecule in several ways:

Electronic Effects : As an electron-withdrawing group, it alters the electron density of the carbazole ring system, which can affect binding to biological targets.

Lipophilicity : It increases the local lipophilicity of its region on the scaffold, potentially enhancing membrane permeability or hydrophobic interactions within a target's binding pocket.

Steric Influence : The presence of the chlorine atom can dictate the preferred orientation of the molecule within a binding site.

Halogen Bonding : The chlorine atom can act as a halogen bond donor, forming specific, non-covalent interactions with electron-rich atoms like oxygen or nitrogen in a protein's active site, thereby increasing binding affinity and selectivity.

Studies on chlorinated derivatives of 1,4-dimethyl-9H-carbazole have indicated that the specific position of the chlorine atom on the scaffold can be critical for its observed anti-viral activity. echemcom.com

The acetic acid group attached at the 1-position is a critical functional component that heavily influences the compound's biological interactions. This moiety provides several key features:

Hydrogen Bonding : The carboxylic acid group is a potent hydrogen bond donor and acceptor, enabling it to form strong and specific interactions with amino acid residues in a target protein.

Ionic Interactions : At physiological pH, the carboxylic acid is typically deprotonated, forming a carboxylate anion. This allows for strong ionic interactions (salt bridges) with positively charged residues like lysine or arginine, which can serve as a powerful anchoring point for binding.

Directionality : It acts as a vector, directing the molecule's orientation within a binding site to optimize interactions.

The crystal structure of the related compound, 2-(Carbazol-9-yl)acetic acid, shows that the carboxyl group is oriented at a significant angle to the plane of the carbazole ring system, highlighting the specific three-dimensional arrangement this moiety can adopt. nih.gov

In contrast, the acetic acid side chain introduces conformational flexibility through the rotatable single bonds. This flexibility allows the carboxylic acid "warhead" to orient itself optimally to engage with key residues in a binding pocket. The interplay between the rigid anchoring scaffold and the flexible interacting group is a common strategy in drug design. The specific dihedral angle between the plane of the carbazole and the C-C bond of the acetic acid side chain will be a key determinant of its binding mode and, consequently, its biological activity.

Table 2: Summary of Structure-Activity Relationship (SAR) Contributions

| Molecular Component | Key Structural Features | Role in Biological Activity |

| Carbazole Scaffold | Tricyclic, planar, aromatic, rigid | Serves as a core pharmacophore; potential for intercalation and fitting into flat binding sites. ijrpc.comnih.govnih.gov |

| 8-Chloro Substituent | Electron-withdrawing, lipophilic | Modulates electronic properties and lipophilicity; potential for specific halogen bonding. echemcom.comnih.gov |

| Acetic Acid Moiety | Acidic, polar, H-bond donor/acceptor | Forms key hydrogen bonds and ionic interactions for target recognition and anchoring. nih.gov |

| Conformational Profile | Rigid core with a flexible side chain | The rigid scaffold reduces the entropic penalty of binding, while the flexible moiety allows for optimal orientation. |

Advanced Research Applications and Future Directions for 2 8 Chloro 9h Carbazol 1 Yl Acetic Acid

Development as a Molecular Probe for Biological Systems and Chemical Biology Applications

The field of chemical biology utilizes small molecules to investigate and manipulate complex biological processes. nih.gov Carbazole (B46965) derivatives have been identified as the structural basis for many biologically active substances and have been explored as potential fluorescent probes for in vivo and in vitro applications. nih.govnih.gov The compound 2-(8-Chloro-9H-carbazol-1-YL)acetic acid is a prime candidate for development as a molecular probe due to several key features.

The intrinsic fluorescence of the carbazole core provides a foundation for developing optical imaging agents. mdpi.com The acetic acid side chain offers a crucial reactive handle for bioconjugation, allowing the carbazole unit to be tethered to peptides, proteins, or other biomolecules to direct it to specific cellular targets. Furthermore, the chloro-substituent can fine-tune the molecule's lipophilicity and electronic properties, which are critical for cell permeability and interaction with biological targets. nih.gov Research in this area would focus on conjugating the molecule to targeting moieties and evaluating its use in fluorescence microscopy to visualize specific cellular components or processes in non-human, non-clinical models, such as HeLa cells or zebrafish embryos. researchgate.netnih.gov

Exploration of Photophysical Properties for Imaging or Sensing Applications

Carbazole derivatives are well-regarded for their excellent photophysical properties, including high fluorescence quantum yields and good thermal and electrochemical stability, making them ideal for optoelectronic applications like organic light-emitting diodes (OLEDs) and sensors. nih.govnih.gov The investigation into this compound for imaging and sensing applications is a logical and promising research direction.

The photophysical characteristics of carbazole systems are highly sensitive to their chemical environment and substitution patterns. nih.gov The introduction of a chlorine atom, an electron-withdrawing group, can influence the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby shifting the absorption and fluorescence spectra. nih.govrsc.org This sensitivity can be harnessed to create sensors. For instance, changes in the local environment, such as pH or the presence of specific metal ions, could induce a measurable change in the fluorescence emission of the compound. mdpi.comresearchgate.net Research has demonstrated that carbazole-based probes can be designed to detect a range of analytes, from metal ions like Cu²⁺ to gaseous signaling molecules like H₂S. researchgate.netnih.gov

Table 1: Representative Photophysical Properties of Carbazole-Based Dyes This table presents typical data for related carbazole derivatives to illustrate the potential characteristics of this compound. Data is generalized from literature on similar compounds.

| Property | Value Range | Solvent/Condition | Significance |

| Absorption Max (λabs) | 300 - 350 nm | Varies (e.g., CHCl₃, THF) | Indicates the wavelengths of light the molecule absorbs. |

| Fluorescence Max (λem) | 350 - 450 nm | Varies (e.g., CHCl₃, THF) | Defines the color of the emitted light for imaging applications. |

| Fluorescence Quantum Yield (Φf) | 0.2 - 0.7 | Varies | Measures the efficiency of the fluorescence process. Higher values are desirable for bright probes. |

| Fluorescence Lifetime (τ) | 1 - 10 ns | Varies | The duration of the excited state, important for advanced imaging techniques. |

| Stokes Shift | 50 - 160 nm | Varies | The separation between absorption and emission peaks; large shifts are beneficial for reducing self-quenching. nih.gov |

Investigation in Supramolecular Assembly and Material Science Contexts

Supramolecular chemistry involves the study of systems composed of discrete numbers of molecules held together by non-covalent interactions. researchgate.netijsr.net The structure of this compound is well-suited for creating ordered supramolecular assemblies. The planar carbazole ring system facilitates π-π stacking interactions, while the carboxylic acid group is a classic hydrogen bond donor and acceptor.

These non-covalent forces can guide the self-assembly of the molecules into well-defined architectures, such as one-dimensional chains or two-dimensional sheets. The presence of the chlorine atom introduces the possibility of halogen bonding, a directional interaction between the halogen and an electron donor, which can further control the crystal packing and structure of the resulting material. rsc.orgnih.gov Understanding and controlling these interactions are key to crystal engineering. In the context of material science, these self-assembled structures are foundational for developing novel organic materials. Carbazole-based polymers and microporous organic polymers (MOPs) have shown applications in gas adsorption, separation, and optoelectronics, leveraging the unique structural and electronic properties of the carbazole unit. nih.govresearchgate.net

Emerging Research Avenues and Methodological Challenges

While the core synthesis of this compound can be achieved through established methods like Stille cross-coupling or Pd-catalyzed reactions, a significant methodological challenge lies in the synthesis of more complex, stereochemically defined analogues. nih.govmetu.edu.tr Modern organic synthesis offers a powerful toolkit for this purpose. Techniques such as highly stereoselective silylative coupling reactions or Lewis acid-catalyzed annulations could be employed to build intricate architectures onto the carbazole framework. acs.orgacs.org The development of such complex derivatives is crucial for creating probes with higher specificity and for structure-activity relationship studies to optimize their function.

A key area for future investigation is the detailed analysis of the non-covalent interactions involving the chloro-substituent. While often considered a simple hydrophobic moiety, a chlorine atom can act as a Lewis acid and participate in a "halogen bond" with an electron donor (Lewis base). acs.org This interaction is directional and can significantly influence molecular recognition and self-assembly. nih.gov The strength and geometry of halogen bonds are tunable based on the electronic environment. acs.org A major research challenge is to experimentally and computationally characterize the interplay between potential C–Cl···O halogen bonds, N–H···O and O–H···O hydrogen bonds from the carbazole and acetic acid groups, and π-π stacking of the aromatic core. rsc.orgnih.gov Elucidating these competing and cooperating interactions is fundamental to designing materials with predictable structures and properties.

The ultimate test for any newly developed molecular probe is its performance in a complex biological milieu. After initial characterization, a critical emerging avenue is the integration of this compound derivatives into advanced, non-human biological models. This involves moving beyond simple in vitro assays to systems that better recapitulate physiological conditions. Examples include three-dimensional cell cultures (spheroids), organoids, or small model organisms like zebrafish (Danio rerio). nih.gov These systems allow for the study of a probe's stability, cellular uptake, biodistribution, and target engagement in a dynamic, living environment. Such studies are essential to validate the probe's utility and identify potential challenges before it can be considered a robust tool for biological research. nih.gov

Q & A

Q. What are the recommended synthesis protocols for 2-(8-Chloro-9H-carbazol-1-YL)acetic acid, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves acylation reactions using chloroacetyl chloride under inert conditions. For example, a general procedure includes reacting the carbazole precursor with chloroacetyl chloride in anhydrous dichloromethane, followed by recrystallization from 2-propanol to achieve >95% purity (Rf = 0.42–0.47) . Optimization involves monitoring reaction progress via TLC and using column chromatography (EtOAc/hexane gradients) for purification.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using deuterated DMSO (δ 10.77 for NH protons; δ 164.5 ppm for carbonyl carbons) .

- X-ray crystallography : Resolve crystal packing (monoclinic C2/c space group, a = 32.067 Å, β = 97.756°) to confirm stereochemistry .

- IR spectroscopy : Identify functional groups (e.g., carboxylic acid O–H stretch at 3350 cm⁻¹) .

Q. What safety precautions are critical when handling this compound?

Q. How are common impurities or by-products identified during synthesis?

Q. What solvents and conditions stabilize this compound for long-term storage?

- Methodological Answer : Store in airtight containers under inert gas (N2/Ar) at –20°C. Avoid light exposure (UV-sensitive) and moisture to prevent hydrolysis .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations aid in understanding its reactivity?

- Methodological Answer : Use density functional theory (DFT) to model reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites). ICReDD’s reaction path search methods integrate quantum calculations with experimental validation to predict optimal conditions (e.g., solvent polarity effects) .

Q. How to address discrepancies in spectral data during characterization?

Q. What strategies optimize reaction conditions for derivatives (e.g., acylated analogs)?

- Methodological Answer : Employ factorial design (e.g., 2k-p designs) to test variables (temperature, catalyst loading). For example, varying equivalents of chloroacetyl chloride (1.2–2.0 eq.) and reaction time (6–24 hrs) can maximize yield while minimizing side products .

Q. How does crystal packing behavior influence solubility and bioavailability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.